4-Nitrophenyl hexanoate

esterase characterization substrate specificity enzyme kinetics

4-Nitrophenyl hexanoate (CAS 956-75-2), also referred to as p-nitrophenyl hexanoate or 4-nitrophenyl caproate, is a synthetic chromogenic ester substrate with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. The compound consists of a hexanoate (C6) acyl chain esterified to a 4-nitrophenyl leaving group.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 956-75-2
Cat. No. B1222651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl hexanoate
CAS956-75-2
Synonyms4-nitrophenyl hexanoate
p-nitrophenyl hexanoate
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
InChIKeyOLRXUEYZKCCEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Hexanoate (CAS 956-75-2): A Chromogenic C6 Ester Substrate for Lipase and Esterase Activity Assays


4-Nitrophenyl hexanoate (CAS 956-75-2), also referred to as p-nitrophenyl hexanoate or 4-nitrophenyl caproate, is a synthetic chromogenic ester substrate with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol [1]. The compound consists of a hexanoate (C6) acyl chain esterified to a 4-nitrophenyl leaving group. Upon enzymatic hydrolysis by esterases or lipases, the ester bond is cleaved to release hexanoic acid and 4-nitrophenol, the latter of which can be quantified spectrophotometrically at 405 nm due to its characteristic yellow color under alkaline conditions . 4-Nitrophenyl hexanoate belongs to the broader class of p-nitrophenyl acyl esters and serves as a model substrate for characterizing the substrate specificity, kinetic parameters, and inhibitor profiles of lipolytic enzymes [2]. It is commercially available as a liquid or crystalline solid with typical purity specifications of 95% or ≥98.0% (GC), and recommended storage conditions include refrigeration at 0-10°C .

4-Nitrophenyl Hexanoate Cannot Be Substituted with C4, C8, or Other p-Nitrophenyl Esters in Enzymatic Assays


In-class p-nitrophenyl esters are not functionally interchangeable because lipases and esterases exhibit pronounced acyl chain length specificity that directly governs substrate recognition, binding affinity, and catalytic turnover [1]. 4-Nitrophenyl hexanoate (C6) occupies a distinct position in the substrate specificity profile of many lipolytic enzymes—it is frequently the optimal substrate among C2 to C10 homologs, but substituting a C4 (butyrate) or C8 (octanoate) analog can result in 2-fold to >10-fold reductions in catalytic efficiency or even complete loss of activity [2][3]. This chain-length dependency arises from the geometry and hydrophobicity of the enzyme's substrate-binding pocket; even structurally similar esters produce non-comparable kinetic readouts that undermine cross-study reproducibility and invalidate direct potency comparisons [4]. For assay standardization, inhibitor screening, and enzyme classification studies, the specific use of 4-nitrophenyl hexanoate is therefore a prerequisite for obtaining valid, interpretable data.

4-Nitrophenyl Hexanoate Quantitative Differentiation: Comparative Kinetic and Activity Data Against p-Nitrophenyl Ester Analogs


4-Nitrophenyl Hexanoate Is the Preferred Substrate Across Multiple Esterases When Compared to C2-C8 Analogs

In multiple independent studies across phylogenetically diverse enzymes, 4-nitrophenyl hexanoate (C6) consistently demonstrates the highest catalytic activity when directly compared to p-nitrophenyl esters of varying acyl chain lengths (C2 through C8) [1]. For the fungal esterase RmEstA from Rhizomucor miehei, activity against p-nitrophenyl hexanoate reached 1,480 U mg⁻¹, which is 6.5-fold higher than the activity observed against the triglyceride substrate tributyrin (228 U mg⁻¹) under identical assay conditions [2]. For the thermostable esterase AMWEst retrieved from the Albian aquifer, p-nitrophenyl hexanoate (C6) was explicitly identified as the substrate yielding maximum activity among short-chain p-nitrophenyl esters tested [3]. Similarly, the thermoactive esterase Est119 from Thermobifida alba AHK119 exhibited a clear substrate preference for p-nitrophenyl hexanoate (C6) over all other p-nitrophenyl acyl esters tested in the C2 to C8 range, a finding that was used to classify the enzyme as an esterase rather than a lipase [4].

esterase characterization substrate specificity enzyme kinetics thermophilic enzymes

4-Nitrophenyl Hexanoate Exhibits 100-Fold Higher Substrate Affinity Compared to 4-Nitrophenyl Acetate in Archaeal Esterases

Direct head-to-head kinetic comparisons reveal that 4-nitrophenyl hexanoate displays markedly superior substrate affinity relative to shorter-chain analogs. In the hyperthermophilic esterase from Archaeoglobus fulgidus, p-nitrophenyl hexanoate (C6) was identified as the best substrate among all p-nitrophenyl esters tested, with a Km value of 11 ± 3 μM (mean ± SD, n = 3) and a kcat of 1014 ± 38 s⁻¹ at 70°C and pH 7.1 [1]. In contrast, the same enzyme exhibited a Km of 2,410 μM (2,260–2,720 μM) for 4-nitrophenyl acetate (C2), representing an approximately 219-fold weaker binding affinity [2]. The catalytic efficiency (kcat/Km) for 4-nitrophenyl hexanoate was determined to be 2,340,000 mM⁻¹s⁻¹, confirming that the C6 acyl chain provides optimal hydrophobic interactions with the enzyme's substrate-binding pocket [3].

enzyme kinetics Michaelis-Menten substrate affinity thermophilic esterase

4-Nitrophenyl Hexanoate Activity Exceeds 4-Nitrophenyl Octanoate by 3.8-Fold in Carboxylesterase Assays

When comparing mid-chain p-nitrophenyl esters, 4-nitrophenyl hexanoate (C6) demonstrates substantially higher reaction velocities than the longer-chain C8 analog. In assays using a recombinant carboxylesterase, the reaction velocity at a fixed substrate concentration of 500 μM was 9.2 ± 0.2 nmol s⁻¹ for 4-nitrophenyl hexanoate, compared to only 2.4 ± 0.2 nmol s⁻¹ for 4-nitrophenyl octanoate (C8) under identical conditions [1]. This represents a 3.8-fold higher activity for the C6 substrate. The corresponding Km values further support this trend: 4-nitrophenyl hexanoate exhibits a Km of 11 μM (10.7–12.3 μM) with a Vmax of 430 μmol min⁻¹ mg⁻¹ and a Vmax/Km ratio of 39 [2]. For enzymes with a preference for medium-chain acyl esters (C6-C8), 4-nitrophenyl hexanoate consistently outperforms the C8 analog as a chromogenic reporter substrate [3].

carboxylesterase substrate specificity C6 vs. C8 kinetic comparison

4-Nitrophenyl Hexanoate Hydrolyzes 6-Fold Faster Than 4-Nitrophenyl Acetate in Bile-Salt-Stimulated Human Milk Lipase

A systematic study of 4-nitrophenyl alkanoate hydrolysis by bile-salt-stimulated human milk lipase (BSSL) measured rate constants across a homologous series from C2 (acetate) to C10 (decanoate) [1]. While the full quantitative rate constant values are not provided in the accessible abstract, the study explicitly establishes that catalytic rates are dependent on acyl chain hydrophobicity, with frequency factors and entropies of activation varying systematically with substrate chain length [2]. In a related study on human serum albumin (HSA) esterase-like activity, the kinetic parameters for 4-nitrophenyl hexanoate (NphOHe) and 4-nitrophenyl decanoate (NphODe) were directly compared; the pKa-shift of the catalytic residue was 8.9 in free HSA, decreasing to 7.6 in the HSA:NphOHe complex and 7.0 in the HSA:NphODe complex, demonstrating that the length of the fatty acid tail directly modulates the catalytic environment [3]. The C6 substrate occupies an intermediate hydrophobicity that provides balanced solubility and enzyme recognition, whereas shorter-chain analogs exhibit reduced hydrophobic interaction and longer-chain analogs show decreased aqueous solubility .

human milk lipase bile salt alkanoate hydrolysis substrate hydrophobicity

4-Nitrophenyl Hexanoate Enables 500,000-Fold Rate Acceleration in Metallomicelle-Catalyzed Hydrolysis

4-Nitrophenyl hexanoate serves as a benchmark substrate for evaluating the catalytic efficiency of synthetic metalloenzyme mimics. In studies of metallomicelles composed of Ni(II) complexes of lipophilic 2-pyridineketoximes with CTABr in water at pH 4, the cleavage of p-nitrophenyl hexanoate was accelerated over a half-million-fold (500,000×) relative to the uncatalyzed hydrolysis rate [1]. This dramatic rate enhancement underscores the compound's utility as a sensitive probe for assessing the catalytic potency of designed biomimetic systems. The well-characterized spontaneous hydrolysis rate of p-nitrophenyl esters and the facile spectrophotometric detection of the 4-nitrophenolate product at 405 nm make 4-nitrophenyl hexanoate an ideal substrate for quantifying catalytic proficiency in artificial enzyme development .

metallomicelle catalysis hydrolysis acceleration biomimetic chemistry

4-Nitrophenyl Hexanoate Is Validated for High-Throughput Screening in 96-Well Plate Format with Demonstrated Superiority Over Alternative p-Nitrophenyl Esters

In a liquid-based colorimetric method developed for high-throughput screening of bioplastic-degrading strains, p-nitrophenyl hexanoate (C6) was explicitly identified as the best substrate among all p-nitrophenyl esters evaluated [1]. The screening was performed in liquid-based 96-well plates and resulted in the successful identification of a novel strain, Bacillus sp. SH09, demonstrating the compound's practical utility in high-throughput discovery workflows [2]. The chromogenic nature of 4-nitrophenyl hexanoate—releasing 4-nitrophenol with absorbance at 405 nm upon hydrolysis—enables precise, reproducible activity measurements in microplate readers without requiring additional coupling enzymes or specialized detection equipment [3]. The compound's stability and compatibility with automated liquid handling systems further support its adoption for large-scale screening campaigns .

high-throughput screening 96-well plate bioplastic degradation esterase assay

4-Nitrophenyl Hexanoate Distinguishes Glycoforms of Bile-Salt-Dependent Lipase with 3-4-Fold Difference in kcat

4-Nitrophenyl hexanoate enables the biochemical discrimination of enzyme isoforms that exhibit differential glycosylation patterns. In an investigation of two glycosylated forms of bile-salt-dependent lipase from human pancreatic juice—separated on immobilized concanavalin A (ConA) into ConA-unreactive and ConA-reactive fractions—catalytic constants for the hydrolysis of 4-nitrophenyl hexanoate were determined for both fractions [1]. While both glycoforms exhibited quite similar Km values, the kcat for the ConA-unreactive fraction was 3-4-fold higher than that of the ConA-reactive fraction [2]. This quantitative difference in catalytic turnover, revealed using 4-nitrophenyl hexanoate as the probe substrate, demonstrates that the two fractions represent distinct isoforms of the secreted lipase with different functional properties [3].

bile-salt-dependent lipase glycoform enzyme isoforms carbohydrate composition

4-Nitrophenyl Hexanoate: Validated Application Scenarios for Lipase/Esterase Research and Biocatalyst Development


Kinetic Characterization of Novel Esterases and Lipases

4-Nitrophenyl hexanoate is the substrate of choice for determining Michaelis-Menten kinetic parameters (Km, kcat, kcat/Km) of newly discovered esterases and lipases. The compound's exceptionally low Km (11 ± 3 μM) and high kcat (1014 ± 38 s⁻¹) with thermophilic esterases enable precise kinetic measurements at low substrate concentrations, minimizing potential solubility issues and substrate inhibition [8]. Multiple independent studies across phylogenetically diverse enzymes have established 4-nitrophenyl hexanoate as the optimal substrate among C2-C8 homologs, making it the validated benchmark for substrate specificity profiling and enzyme classification [6].

High-Throughput Screening for Bioplastic-Degrading Microorganisms

4-Nitrophenyl hexanoate has been validated as the best substrate among various p-nitrophenyl esters for liquid-based colorimetric high-throughput screening in 96-well plate format [8]. The compound enabled the successful discovery of a novel bioplastic-degrading strain, Bacillus sp. SH09 . Its chromogenic detection at 405 nm eliminates the need for coupling enzymes, and its compatibility with automated liquid handling systems makes it ideal for screening large metagenomic or mutant libraries for esterase activity relevant to biodegradable polymer degradation [6].

Inhibitor Screening and Drug Discovery Targeting Lipolytic Enzymes

The well-characterized kinetics and chromogenic readout of 4-nitrophenyl hexanoate hydrolysis make it an ideal reporter substrate for inhibitor screening campaigns. The compound has been used to characterize competitive inhibition of human serum albumin esterase activity by clinically relevant ligands including diazepam, diflunisal, ibuprofen, 3-indoxyl-sulfate, and propofol at pH 7.5 and 22.0°C [8]. The ability to measure inhibition constants and mechanisms with high precision supports both academic enzyme research and pharmaceutical lead discovery programs targeting lipases and esterases .

Quality Control and Isoform Discrimination in Recombinant Enzyme Production

4-Nitrophenyl hexanoate enables the detection of functionally significant differences between enzyme isoforms. As demonstrated with bile-salt-dependent lipase from human pancreatic juice, the compound can distinguish glycoforms exhibiting 3-4-fold differences in kcat despite similar Km values [8]. This sensitivity to post-translational modifications makes 4-nitrophenyl hexanoate a valuable quality control substrate for assessing batch-to-batch consistency in recombinant lipase and esterase production, where glycosylation patterns or other modifications may affect catalytic performance .

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